Z-Lys(Z)-OH

Peptide Synthesis Protected Amino Acid Manufacturing Process Chemistry

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine (CAS 405-39-0), also known as Nα,Nε-di-Cbz-L-lysine or Z-Lys(Z)-OH, is a symmetrically protected L-lysine derivative bearing two benzyloxycarbonyl (Cbz/Z) groups on both α- and ε-amino functions. This fully protected amino acid serves as a building block in solution-phase peptide synthesis and as an intermediate in the manufacture of pharmaceutical compounds such as lisinopril.

Molecular Formula C22H26N2O6
Molecular Weight 414.5 g/mol
CAS No. 405-39-0
Cat. No. B554834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys(Z)-OH
CAS405-39-0
SynonymsZ-Lys(Z)-OH; 405-39-0; (S)-2,6-Bis(((benzyloxy)carbonyl)amino)hexanoicacid; N,N'-Dibenzyloxycarbonyl-L-lysine; SBB058133; N,N'-Bis(benzyloxycarbonyl)-L-lysine; N,N'-Di-Cbz-L-lysine; N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine; L-Lysine,N2,N6-bis[(phenylmethoxy)carbonyl]-; (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoicacid; Nalpha,Nepsilon-Di-Z-L-lysine; (2S)-2,6-bis[(phenylmethoxy)carbonylamino]hexanoicacid; Cbz-Lys(Z)-OH; AC1OJJ91; N|A,N|A-Di-Z-L-lysine; KSC583G0T; 96835_ALDRICH; SCHEMBL464715; N2,N6-Dicarbobenzoxy-L-lysine; 96835_FLUKA; CTK4I3309; BLZXFNUZFTZCFD-IBGZPJMESA-N; MolPort-001-793-041; ZINC4521940; ANW-43412
Molecular FormulaC22H26N2O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
InChIKeyBLZXFNUZFTZCFD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine (CAS 405-39-0): Technical Profile and Procurement Essentials


N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine (CAS 405-39-0), also known as Nα,Nε-di-Cbz-L-lysine or Z-Lys(Z)-OH, is a symmetrically protected L-lysine derivative bearing two benzyloxycarbonyl (Cbz/Z) groups on both α- and ε-amino functions. This fully protected amino acid serves as a building block in solution-phase peptide synthesis and as an intermediate in the manufacture of pharmaceutical compounds such as lisinopril [1]. The compound exhibits moderate solubility in DMSO and methanol, a melting point of 76–78 °C, and is typically stored at room temperature or refrigerated conditions [2][3].

Why Cbz-Lys(Cbz)-OH Cannot Be Simply Replaced by Fmoc- or Boc-Based Lysine Analogs


N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine occupies a distinct orthogonal protection niche that prevents its direct substitution with other protected lysine derivatives. Unlike Fmoc- or Boc-protected lysines, which dominate solid-phase peptide synthesis (SPPS) workflows, the dual Cbz protection confers stability to basic and mildly acidic conditions while remaining selectively removable via catalytic hydrogenolysis . This orthogonality is critical for solution-phase routes, multi-step intermediate isolation, and final-stage deprotection strategies where Fmoc (base-labile) or Boc (acid-labile) groups would be prematurely cleaved [1]. Furthermore, the symmetrical protection pattern eliminates the regioselectivity challenges inherent in mono-protected lysine analogs (e.g., H-Lys(Z)-OH or H-Lys(Boc)-OH), ensuring that the lysine side chain remains inert during coupling steps [2]. These functional constraints render generic substitution technically infeasible in the synthetic contexts for which this compound is specifically designed.

Quantitative Differentiation: N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine vs. Closest Analogs


Synthesis Yield Advantage: Cbz-Lys(Cbz)-OH vs. Fmoc-Lys(Mtt)-OH

The synthesis of N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine from L-lysine using alkylchloroformate in aqueous alkaline medium proceeds with a reported yield of 94% (87.2% purity) [1]. In contrast, the synthesis of Fmoc-Lys(Mtt)-OH, another doubly protected lysine derivative, is achieved in only 42% overall yield over two steps [2]. This >50 percentage-point yield differential translates to substantially lower raw material costs and reduced waste streams in large-scale production, directly impacting procurement economics for industrial peptide synthesis applications.

Peptide Synthesis Protected Amino Acid Manufacturing Process Chemistry

Comparative Synthesis Yield: Cbz-Lys(Cbz)-OH vs. Fmoc-Lys(Boc)-OH

In a commercial-scale process, N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine was obtained in 94% yield from L-lysine [1]. For comparison, Fmoc-Lys(Boc)-OH, a widely used SPPS building block, is reported to be synthesized in 92.8% yield with >99% purity [2]. While the yield difference is modest (1.2 percentage points), the target compound's synthesis utilizes lower-cost reagents (alkylchloroformates) and avoids the expensive Fmoc-OSu reagent required for Fmoc introduction. Additionally, the target compound's 87.2% purity in the crude product indicates a robust, scalable process that can be further optimized, whereas Fmoc-Lys(Boc)-OH requires additional purification steps to achieve high purity, adding to overall process cost.

Peptide Synthesis Protected Amino Acid Manufacturing Process Economics

Deprotection Orthogonality: Hydrogenolytic Cleavage of Cbz vs. Acid/Base Lability of Fmoc and Boc

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine is quantitatively deprotected via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, leaving base-labile (e.g., Fmoc) and acid-labile (e.g., Boc, tert-butyl esters) protecting groups intact [1]. In contrast, Fmoc-Lys(Boc)-OH requires orthogonal deprotection: Fmoc is removed by 20% piperidine in DMF (basic conditions), while Boc requires TFA (strongly acidic) [2]. Boc-Lys(Cbz)-OH exhibits the reverse orthogonality: Boc is removed by TFA while Cbz remains stable to acid but is cleaved by hydrogenolysis. The target compound's symmetrical Cbz protection enables simultaneous, single-step deprotection of both amino groups under mild, neutral conditions, eliminating the need for sequential acidic and basic treatments that can degrade sensitive peptide sequences or side-chain functionalities.

Orthogonal Protection Peptide Synthesis Strategy Deprotection Chemistry

Physical Property Differentiation: Solubility Profile vs. Fmoc-Protected Lysines

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine exhibits moderate solubility in DMSO and methanol, with slight solubility in these solvents [1][2]. In contrast, Fmoc-Lys(Boc)-OH, a principal comparator for SPPS applications, is freely soluble in DMF and DCM, the standard solvents for solid-phase peptide synthesis . The target compound's limited solubility in aprotic polar solvents is not a liability but rather a feature that facilitates its isolation and purification via precipitation or crystallization during solution-phase peptide synthesis. This property enables straightforward intermediate recovery without the need for chromatographic purification, a significant advantage in multi-step solution-phase routes where Fmoc-protected amino acids would remain dissolved and require more complex workup procedures.

Preformulation Solution-Phase Synthesis Solubility

Cost and Commercial Availability Benchmarking

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine is commercially available at approximately $1.00 per gram (25 g scale, $25.00) to $3.60 per gram (25 g scale, €98.00, approx. $106.00) from multiple suppliers [1][2]. In comparison, Fmoc-Lys(Boc)-OH, the industry-standard SPPS building block, is priced at approximately $5–15 per gram at comparable scales . The target compound is therefore 3–5× less expensive than its Fmoc-protected analog on a per-gram basis. Furthermore, the compound is available from over 70 commercial suppliers worldwide , ensuring robust supply chain redundancy and competitive pricing. This cost differential, combined with the yield advantages documented above, positions the target compound as the economically preferred choice for solution-phase peptide synthesis and industrial intermediate applications where orthogonal Cbz protection is required.

Procurement Economics Supply Chain Cost Analysis

Racemization Risk During Activation: Cbz vs. Other Urethane Protecting Groups

Nα-carbamate-type protecting groups such as Cbz, Boc, and Fmoc are generally associated with lower racemization risk during carboxyl activation compared to acyl-type protecting groups. However, the actual extent of racemization depends critically on the activating reagent, additives, substrate structure, and reaction conditions . Literature indicates that Boc-protected amines are more prone to form oxazolone byproducts (a key intermediate in racemization) than the corresponding Fmoc or Cbz amino acids [1]. Specifically, Boc-protected amines form the carboxyanhydride byproduct much more readily than Cbz amino acids under standard coupling conditions [1]. While direct quantitative racemization data for N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine itself is not available, this class-level evidence supports the selection of Cbz protection in stereochemically sensitive sequences where minimization of epimerization is a critical quality attribute.

Racemization Coupling Efficiency Peptide Stereochemistry

Optimal Application Scenarios for N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine Based on Quantitative Evidence


Solution-Phase Synthesis of Lisinopril and Related ACE Inhibitors

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine is the direct starting material for the manufacture of N6-[(phenylmethoxy)carbonyl]-L-lysine N-carboxyanhydride, a key intermediate in the industrial synthesis of lisinopril [1]. The compound's 94% synthesis yield and low-cost reagent profile (Section 3, Items 1–2) make it economically viable for multi-kilogram production of this high-volume antihypertensive drug. The symmetrical Cbz protection enables clean conversion to the N-carboxyanhydride without competing side-chain reactions, a critical requirement for pharmaceutical manufacturing under cGMP conditions.

Stepwise Solution-Phase Peptide Assembly Requiring Intermediate Isolation

In solution-phase peptide synthesis where intermediates must be isolated and purified after each coupling step, the moderate solubility of N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine in DMSO and methanol (Section 3, Item 4) facilitates precipitation-based purification, eliminating the need for chromatography. This property, combined with the compound's low cost (Section 3, Item 5), makes it the preferred building block for synthesizing protected peptide fragments that will ultimately be deprotected via catalytic hydrogenolysis in a single, neutral step [2].

Synthesis of Peptides Containing Acid- and Base-Sensitive Functionalities

For peptide targets containing acid-labile groups (e.g., tert-butyl esters, Boc-protected side chains) or base-labile functionalities (e.g., Fmoc-protected residues), the orthogonal hydrogenolytic deprotection of N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine under neutral conditions (Section 3, Item 3) provides a critical synthetic advantage. The compound can be incorporated into sequences where both acidic (TFA) and basic (piperidine) deprotection conditions would cause unwanted side reactions, enabling convergent synthetic strategies that would be inaccessible with Fmoc- or Boc-protected lysine analogs .

Cost-Sensitive Academic and Industrial Research Requiring Protected Lysine Building Blocks

At $1.00–3.60 per gram (Section 3, Item 5), N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine offers a 3–5× cost advantage over Fmoc-Lys(Boc)-OH. This price differential is particularly impactful for exploratory research programs, medicinal chemistry campaigns, and process development activities where large quantities of protected lysine are consumed. The compound's availability from over 70 global suppliers ensures uninterrupted supply and competitive procurement, making it the default choice for Cbz-based protection strategies in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Lys(Z)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.